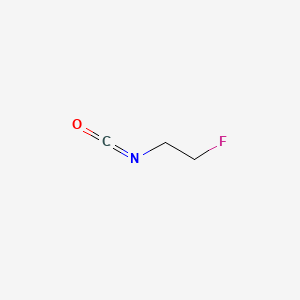

2-Fluoroethyl isocyanate

Description

Current Perspectives on Isocyanate Chemistry and Heterocumulenes

Isocyanates are a versatile family of molecules that have been a cornerstone of industrial and synthetic chemistry for many decades. nih.gov Their high reactivity, particularly towards nucleophiles like alcohols and amines, makes them invaluable building blocks for a wide array of materials, most notably polyurethanes. wikipedia.orgpatsnap.com The chemistry of isocyanates is a dynamic field, with ongoing research focusing on developing more sustainable and efficient synthetic methods, as well as exploring novel applications beyond traditional polymers. rsc.org

A key area of current research is the move away from hazardous reagents like phosgene (B1210022), which has traditionally been used in isocyanate production. wikipedia.orgrsc.org This has spurred the development of innovative, phosgene-free synthetic routes. researchgate.net Furthermore, there is a growing interest in understanding and controlling the complex reaction pathways of isocyanates to minimize side reactions and produce materials with precisely tailored properties. patsnap.com The use of advanced analytical techniques, such as in-situ FTIR spectroscopy, is becoming increasingly important for real-time monitoring and optimization of isocyanate reactions. mt.com

Heterocumulenes, a class of compounds with two or more cumulative double bonds (e.g., C=C=O, C=N=C), which includes isocyanates, are also a subject of intense study. Research in this area explores their cycloaddition reactions and their use in constructing complex molecular architectures. acs.org The unique reactivity of the heterocumulene system in isocyanates continues to provide fertile ground for discovering new chemical transformations.

Significance of Fluorinated Isocyanates in Contemporary Synthetic Methodologies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This practice, known as fluorination, is a major strategy in modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. cas.cn Fluorine's high electronegativity and small size can lead to increased thermal stability, enhanced chemical resistance, and altered reactivity. mdpi.com

Fluorinated isocyanates, such as 2-fluoroethyl isocyanate, are particularly significant as they serve as building blocks for introducing fluorine into larger molecules. mdpi.com These compounds are used to synthesize fluorinated polyurethanes, which exhibit superior properties like high thermal stability, excellent chemical resistance, and desirable surface properties. mdpi.com The development of new synthetic methodologies to create C-F bonds efficiently and selectively is a major focus of current research, with techniques like transition metal-catalyzed and photoredox-catalyzed fluorinations gaining prominence. nih.gov

The strategic incorporation of fluorine via fluorinated isocyanates allows for the fine-tuning of material properties. For instance, in the field of polyurethanes, the use of fluorinated isocyanates can lead to materials with improved hydrophobicity and water resistance. mdpi.com The versatility of fluorinated isocyanates makes them valuable tools for chemists seeking to design and create novel functional materials with enhanced performance characteristics.

Research Scope and Objectives for this compound in Academic Contexts

In academic research, this compound serves as a model compound for studying the effects of fluorine substitution on the reactivity and properties of isocyanates. A primary objective is to investigate its reaction kinetics and mechanisms in detail. Understanding how the fluorine atom influences the electrophilicity of the isocyanate group and its subsequent reactions with various nucleophiles is a key area of inquiry.

Another significant research direction involves the use of this compound in the synthesis of novel fluorinated compounds. This includes the preparation of new polymers, peptidomimetics, and other functional molecules where the presence of the fluoroethyl group can impart specific, desirable properties. For example, its application in the synthesis of radiolabeled compounds for positron emission tomography (PET) is an area of active investigation, as the fluorine-18 (B77423) isotope is widely used in this imaging technique. nih.govnih.gov

Furthermore, the spectroscopic and physicochemical properties of this compound are of fundamental interest. Detailed characterization using techniques such as NMR, IR, and mass spectrometry provides valuable data for computational and theoretical studies, which can, in turn, offer deeper insights into the structure and bonding of fluorinated organic molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C3H4FNO |

| Molar Mass | 89.07 g/mol |

| Appearance | Clear, colorless liquid chemicalbook.com |

| Boiling Point | 135 °C (for the chloro-analogue) chemicalbook.com |

| Water Solubility | Reacts chemwhat.com |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAJXLFIFYAWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198512 | |

| Record name | Isocyanic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-12-4 | |

| Record name | Ethane, 1-fluoro-2-isocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyanic acid, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-isocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Fluoroethyl Isocyanate

Fundamental Reactivity of the Isocyanate Group in 2-Fluoroethyl Isocyanate

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen atom and a nitrogen atom. This arrangement results in a highly electrophilic carbon center, which is the primary site for chemical reactions.

Electrophilic Character and Nucleophilic Addition Reactions

The isocyanate group (R−N=C=O) possesses significant electrophilic character at its central carbon atom. wikipedia.org This is due to the high electronegativity of the adjacent oxygen and nitrogen atoms, which polarize the electron density away from the carbon. masterorganicchemistry.combyjus.com This polarization makes the carbon atom susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction mechanism is classified as a nucleophilic addition, where the nucleophile forms a new sigma bond with the carbonyl carbon, and the C=O pi bond breaks, shifting electrons to the oxygen atom to form a tetrahedral intermediate. masterorganicchemistry.combyjus.com

The general mechanism for nucleophilic addition to an isocyanate is as follows:

A nucleophile attacks the electrophilic carbon of the isocyanate group. byjus.com

This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. byjus.com

Protonation of the oxygen (if the nucleophile carried a proton) or the nitrogen (in subsequent steps) yields the final stable addition product. byjus.com

Isocyanates are generally more reactive electrophiles than their structurally similar counterparts, isothiocyanates. wikipedia.org

Formation of Urethane (B1682113) and Urea (B33335) Linkages

Two of the most fundamental and widely utilized reactions of isocyanates involve alcohols and amines, leading to the formation of urethane and urea linkages, respectively. wikipedia.org These reactions are central to the synthesis of polyurethanes and polyureas. wikipedia.orgnih.gov

When this compound reacts with an alcohol (R'OH), it forms a 2-fluoroethyl-substituted urethane (also known as a carbamate). wikipedia.org The reaction is exothermic and can be catalyzed by bases like tertiary amines or certain organometallic compounds. poliuretanos.netReaction with Alcohols (Urethane Formation):

FCH₂CH₂NCO + R'OH → FCH₂CH₂NHC(O)OR'

Similarly, the reaction with primary or secondary amines (R'₂NH) is typically very rapid and yields a corresponding urea derivative without the need for a catalyst. wikipedia.orgcommonorganicchemistry.comReaction with Amines (Urea Formation):

FCH₂CH₂NCO + R'₂NH → FCH₂CH₂NHC(O)NR'₂

Isocyanates can also react with water, which first forms an unstable carbamic acid intermediate. This intermediate then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then rapidly react with another isocyanate molecule to form a disubstituted urea. wikipedia.orgresearchgate.net

Table 1: Key Reactions of this compound

| Reactant Type | Product Linkage | General Reaction |

|---|---|---|

| Alcohol (R'OH) | Urethane | FCH₂CH₂NCO + R'OH → FCH₂CH₂NHC(O)OR' |

| Amine (R'₂NH) | Urea | FCH₂CH₂NCO + R'₂NH → FCH₂CH₂NHC(O)NR'₂ |

| Water (H₂O) | Urea (via amine) + CO₂ | 2 FCH₂CH₂NCO + H₂O → FCH₂CH₂NHC(O)NHCH₂CH₂F + CO₂ |

Influence of Fluorine Substitution on Isocyanate Reactivity

The presence of the highly electronegative fluorine atom on the ethyl group of this compound has a significant impact on the reactivity of the isocyanate moiety. Electron-withdrawing groups attached to the nitrogen of the isocyanate group increase the electrophilicity of the carbonyl carbon. poliuretanos.net This is due to the inductive effect of the fluorine atom, which pulls electron density away from the N=C=O group.

This increased partial positive charge on the carbon atom makes this compound more susceptible to nucleophilic attack compared to its non-fluorinated analogue, ethyl isocyanate. bohrium.com Consequently, fluorinated isocyanates are generally more reactive. bohrium.comresearchgate.net This enhanced reactivity can be advantageous in synthesis, potentially allowing for milder reaction conditions or faster reaction rates.

Reaction Mechanisms with Diverse Chemical Entities

Beyond simple alcohols and amines, this compound can react with a variety of other compounds, expanding its synthetic utility.

Interaction with Active Hydrogen-Containing Nucleophiles

Any compound containing an "active" hydrogen—a hydrogen atom attached to an electronegative atom like oxygen, nitrogen, or sulfur—can potentially react with the isocyanate group. orgsyn.org The general mechanism follows the nucleophilic addition pathway.

Thiols (R'SH): Thiols react with isocyanates to form thiocarbamates (or thiourethanes). The sulfur atom acts as the nucleophile, attacking the isocyanate carbon. This reaction is fundamental in the preparation of polythiourethanes. researchgate.net

FCH₂CH₂NCO + R'SH → FCH₂CH₂NHC(O)SR'

Carboxylic Acids (R'COOH): The reaction with carboxylic acids is more complex. It can lead to the formation of an unstable mixed anhydride (B1165640), which may then decompose, often with the evolution of carbon dioxide, to form an amide.

Urethanes and Ureas: The N-H protons of previously formed urethane or urea linkages are themselves active hydrogens. Under certain conditions, an isocyanate can react with a urethane to form an allophanate (B1242929) linkage or with a urea to form a biuret (B89757) linkage. wikipedia.orgpoliuretanos.net These reactions result in cross-linking in polymer systems.

Table 2: Reactivity with Active Hydrogen Nucleophiles

| Nucleophile | Product Type | Key Feature |

|---|---|---|

| Thiols | Thiocarbamate | Formation of a C-S bond. researchgate.net |

| Carboxylic Acids | Amide (after decarboxylation) | Complex reaction via a mixed anhydride intermediate. |

| Urethanes | Allophanate | Cross-linking reaction. wikipedia.org |

| Ureas | Biuret | Cross-linking reaction. wikipedia.org |

Addition Reactions to Multiple Bond Systems

While nucleophilic addition to the N=C=O group is the most common reaction, isocyanates can also participate in cycloaddition reactions and other additions involving multiple bonds, although this is a more specialized area of their chemistry. For instance, isocyanates can undergo [2+2] cycloaddition reactions with ketenes. orgsyn.org

Furthermore, the isocyanate group can react with carbon-carbon multiple bonds that are activated by strong electron-withdrawing groups. In these Michael-type addition reactions, a nucleophile first adds to the activated C=C bond, and the resulting carbanion can then, in principle, act as a nucleophile towards the isocyanate. However, the more direct pathway involves the reaction of a nucleophile with the isocyanate first, with the resulting product potentially having other reactive sites. The reactivity of this compound in such complex, multi-component reaction (MCR) systems is an area of advanced organic chemistry. nih.gov Insertion reactions of isocyanates into metal-hydride bonds to form formimidoyl ligands have also been observed in the context of organometallic chemistry. mdpi.com

Cycloaddition Reactions and Heterocycle Formation

The isocyanate functional group is a versatile building block in the synthesis of heterocyclic compounds through various cycloaddition reactions. Although specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of other isocyanates. Isocyanates participate in [2+2], [3+2], and [2+2+2] cycloaddition reactions, providing access to a wide array of nitrogen-containing heterocycles.

In [2+2] cycloaddition reactions , isocyanates react with alkenes to form β-lactams (2-azetidinones). The mechanism of this reaction can be either concerted or stepwise. For instance, the reaction of chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, with electron-rich alkenes often proceeds through a stepwise single electron transfer (SET) pathway, leading to a 1,4-diradical intermediate. acs.orgresearchtrends.net In contrast, electron-deficient alkenes tend to react via a concerted mechanism. acs.orgresearchtrends.net The resulting N-chlorosulfonyl-β-lactams can be readily reduced to the corresponding β-lactams, which are important structural motifs in medicinal chemistry. acs.orgresearchtrends.net It is expected that this compound would react similarly with various alkenes to yield N-(2-fluoroethyl)-β-lactams. Another example of a [2+2] cycloaddition is the reaction of phenyl isocyanate with heterocyclic formamidines, which initially forms a [2+2] cycloadduct that can further rearrange. acs.org Photochemical [2+2] cycloadditions of enones with alkenes also proceed via a stepwise mechanism involving diradical intermediates. wikipedia.org

[3+2] cycloaddition reactions , also known as 1,3-dipolar cycloadditions, offer another route to five-membered heterocycles. Nitrile oxides, which can be generated in situ from precursors like nitroalkanes, are common 1,3-dipoles that react with the C=N double bond of isocyanates. uchicago.edu For example, the reaction of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones leads to isoxazolidines with high regio- and stereoselectivity. nih.gov While the isocyanate itself is not the 1,3-dipole in this case, it can act as the dipolarophile. The reaction of this compound with various 1,3-dipoles would be a plausible method for the synthesis of novel five-membered fluoroethyl-substituted heterocycles.

Furthermore, [2+2+2] cycloaddition reactions provide an efficient method for constructing six-membered rings. For instance, rhodium(I)-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes have been developed to synthesize substituted indolizinones and quinolizinones. nih.gov Similarly, nickel(0)-catalyzed enantioselective [2+2+2] cycloadditions of two molecules of an isocyanate with an allene (B1206475) can produce enantiomerically enriched dihydropyrimidine-2,4-diones. nih.gov These examples highlight the potential of this compound to participate in transition-metal-catalyzed higher-order cycloadditions for the synthesis of complex heterocyclic frameworks.

Table 1: Overview of Cycloaddition Reactions Involving Isocyanates

| Reaction Type | Reactants | Product | General Mechanism |

|---|---|---|---|

| [2+2] Cycloaddition | Isocyanate + Alkene | β-Lactam | Concerted or Stepwise (Diradical) acs.orgresearchtrends.net |

| [3+2] Cycloaddition | Isocyanate + 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered Heterocycle | Concerted Cycloaddition uchicago.edu |

| [2+2+2] Cycloaddition | Isocyanate + Alkyne/Allene | Six-membered Heterocycle | Transition-Metal Catalyzed nih.govnih.gov |

Isocyanate Reactivity with Biological Molecules in Synthetic Contexts

The high electrophilicity of the isocyanate group makes it reactive towards a variety of nucleophiles present in biological molecules, such as amines and hydroxyl groups. This reactivity is harnessed in synthetic contexts for the modification of peptides and other biomolecules.

The primary reaction of isocyanates with biological molecules in a synthetic setting is the formation of urea linkages through reaction with primary and secondary amines, such as the N-terminal amine of a peptide or the side chain of lysine (B10760008). Isocyanates also react with the hydroxyl groups of serine, threonine, and tyrosine residues to form carbamate (B1207046) linkages, and with the thiol group of cysteine to form thiocarbamate linkages. The carboxyl groups of aspartic and glutamic acid, as well as the C-terminus of a peptide, can also react with isocyanates to form N-acylureas.

A significant application of this reactivity is in the synthesis of urea peptidomimetics. Nα-[(9-fluorenylmethyl)oxy]carbonyl (Fmoc) protected amino acid isocyanates are stable, isolable, and characterizable building blocks. nih.gov These can be generated from the corresponding Fmoc-amino acid azides via a Curtius rearrangement, which can be carried out thermally or under microwave irradiation. nih.gov These Fmoc-amino acid isocyanates readily couple with the free amine of a growing peptide chain, often in the context of solid-phase peptide synthesis (SPPS), to introduce a urea bond. beilstein-journals.orgyoutube.com This methodology allows for the creation of peptides with modified backbones, which can have altered conformational properties and resistance to enzymatic degradation. The use of protecting groups on the amino acid side chains is crucial to prevent undesired side reactions. youtube.com

For instance, the synthesis of ligand-targeted fluorescently-labeled chelating peptide conjugates can involve the in situ generation of an isocyanate from an amino acid derivative using triphosgene (B27547), which then reacts with another amino acid to form a urea linkage. beilstein-journals.org Similarly, amino acid ester isocyanates, which are valuable synthetic intermediates, can be prepared by reacting amino acid ester hydrochlorides with phosgene (B1210022) or triphosgene. orgsyn.org

Given this well-established reactivity, this compound is expected to be a useful reagent for the fluoroethylation of peptides and proteins. The introduction of a 2-fluoroethyl group can be of interest for modifying the properties of biomolecules, for example, in the development of probes for positron emission tomography (PET) when labeled with fluorine-18 (B77423). The synthesis of ¹⁸F-labelled 2-fluoroethyl-nitrosoureas, which involves the generation of a this compound intermediate, highlights the relevance of this compound in radiopharmaceutical chemistry. researchgate.net

Table 2: Reactivity of Isocyanates with Functional Groups in Biomolecules

| Functional Group | Biological Moiety | Resulting Linkage |

|---|---|---|

| Primary/Secondary Amine | N-terminus, Lysine | Urea |

| Hydroxyl | Serine, Threonine, Tyrosine | Carbamate |

| Thiol | Cysteine | Thiocarbamate |

| Carboxylic Acid | C-terminus, Aspartic Acid, Glutamic Acid | N-acylurea |

Electron Transfer Processes and Radical Chemistry

One-Electron Reduction Pathways of Isocyanates

The reduction of isocyanates can proceed through various pathways, including single electron transfer (SET) processes. One-electron reduction of isocyanates generates highly reactive anion radical species. Studies on both alkyl and aryl isocyanates have shown that their reduction with alkali metals leads to the formation of these anion radicals. acs.orgnih.gov

For alkyl isocyanates, the one-electron reduction is believed to be the initiating step in the electron-initiated cyclotrimerization to form isocyanurate anion radicals. nih.gov The initially formed alkyl isocyanate anion radical is highly reactive and rapidly reacts with two molecules of the neutral alkyl isocyanate to produce the more stable trialkyl isocyanurate anion radical. acs.org

In the case of aryl isocyanates, the one-electron reduction by sodium metal in hexamethylphosphoramide (B148902) has been shown to yield the corresponding anion radical. nih.gov This species can then initiate a cyclotrimerization to the triphenyl isocyanurate anion radical, especially in solvents where ion association is prevalent, such as tetrahydrofuran. nih.gov Further reduction of aryl isocyanates can lead to the fragmentation of the isocyanurate ring and the formation of biaryl anion radicals. acs.org

While specific studies on the one-electron reduction of this compound are not available, it is expected to follow a similar pathway to other alkyl isocyanates. The electron-withdrawing nature of the fluorine atom may influence the electron affinity of the molecule and the stability of the resulting anion radical.

Formation and Characterization of Anion Radical Species

The anion radicals formed from the one-electron reduction of isocyanates have been characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy.

For alkyl isocyanurate anion radicals, EPR studies have revealed that the unpaired electron is localized within the π-system of one of the carbonyl groups in the isocyanurate ring. nih.gov The EPR spectra often show coupling to only two of the three nitrogen atoms, indicating a non-symmetrical distribution of the spin density. Furthermore, line-width alternation effects in the EPR spectra suggest the existence of at least two stable conformers in rapid equilibrium. nih.gov

In contrast, the anion radical of phenyl isocyanate shows that the unpaired electron is delocalized over the entire π-system, including the phenyl ring. nih.gov This delocalization results in a significantly smaller coupling to the carbon of the isocyanate group compared to its alkyl-substituted counterparts. nih.gov This difference in electron distribution also affects the geometry of the anion radical, with the isocyanate group in the phenyl isocyanate anion radical expected to remain linear. nih.gov

The characterization of the anion radical of this compound would provide insights into the influence of the fluoroethyl group on the electronic structure and stability of this reactive intermediate. It is plausible that the electron-withdrawing fluorine atom would affect the spin density distribution within the isocyanate moiety and any subsequent cyclotrimerized products.

Theoretical and Computational Elucidation of Reaction Pathways

Quantum-Chemical Modeling of Isocyanate Transformations

Quantum-chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving isocyanates. mdpi.comresearchgate.net These computational methods allow for the investigation of reaction pathways, the characterization of transition states, and the prediction of reactivity and selectivity. mdpi.com

For example, detailed in silico mechanistic investigations have been performed on the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate. nih.gov Such studies employ high-level computational methods like DLPNO-CCSD(T) and various DFT protocols to map out the potential energy surface of the reaction, identifying intermediates and transition states. nih.gov The calculated activation barriers can provide insights into the reaction kinetics and the feasibility of different pathways.

In the context of cycloaddition reactions, DFT calculations can help to distinguish between concerted and stepwise mechanisms. For example, the mechanism of the [2+2] cycloaddition of chlorosulfonyl isocyanate with alkenes has been studied computationally, corroborating experimental findings of both concerted and stepwise SET pathways. acs.orgresearchtrends.net

Furthermore, quantum-chemical calculations can be used to understand the electronic properties of reactants and intermediates. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used as indicators of electron-donating and electron-accepting abilities, respectively, which can help to rationalize the observed reactivity. researchgate.net

While specific quantum-chemical studies on this compound are not prominent in the literature, the established methodologies could be readily applied to investigate its reactivity. Such studies could predict the outcomes of its cycloaddition reactions, elucidate the mechanism of its reactions with biological molecules, and model the properties of its anion radical species. The effect of the fluorine substitution on the electronic structure and reactivity of the isocyanate group would be a key aspect of such a theoretical investigation.

Density Functional Theory (DFT) and High-Level Ab Initio Calculations for Mechanistic Insights

Detailed mechanistic studies employing Density Functional Theory (DFT) and high-level ab initio methods specifically on this compound are not extensively documented in publicly available literature. However, the principles of these computational techniques are widely applied to understand the reactivity of isocyanates in general, and we can infer the likely focus of such an investigation on this compound.

DFT and ab initio methods are powerful tools for mapping out the potential energy surface of a reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key indicator of the reaction rate.

A computational study on this compound would likely focus on several key areas:

Conformational Analysis: The initial step would involve determining the most stable conformation of the this compound molecule. The presence of the flexible ethyl chain and the electronegative fluorine atom can lead to different rotational isomers (rotamers) with varying energies. A study on 2,2-difluoroethylamine (B1345623) hydrochloride, a related compound, demonstrated that the gauche conformation, where the fluorine atoms are closer to the amino group, is preferred due to electrostatic interactions. beilstein-journals.org A similar analysis for this compound would be crucial as the starting conformation can influence the subsequent reaction pathway.

Reaction with Nucleophiles: The primary reaction of isocyanates is their electrophilic addition with nucleophiles. DFT studies would model the reaction of this compound with common nucleophiles such as alcohols (to form carbamates) and amines (to form ureas). These calculations would elucidate the step-by-step mechanism, including the formation of any intermediates and the geometry of the transition states.

Influence of the Fluoro Substituent: A key focus of a computational investigation would be to understand the electronic effect of the fluorine atom on the reactivity of the isocyanate group. The strong electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the isocyanate carbon, potentially making it more reactive towards nucleophiles compared to its non-fluorinated analog, ethyl isocyanate. DFT calculations can quantify this effect by analyzing the charge distribution on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO).

Thermochemical Data: High-level ab initio calculations can provide highly accurate thermochemical data, such as the enthalpy of formation and reaction enthalpies. This information is critical for predicting the feasibility and exothermicity or endothermicity of reactions involving this compound.

Hypothetical Reaction Profile Data

While specific data for this compound is not available, a typical output from a DFT study on the reaction of an isocyanate with a nucleophile (e.g., methanol) would resemble the following table. This table illustrates the type of energetic information that would be generated.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol | 0.0 |

| Pre-reaction Complex | Hydrogen-bonded complex between reactants | -5.2 |

| Transition State | Structure at the highest point of the energy barrier | +15.8 |

| Product Complex | Hydrogen-bonded complex of the urethane product | -25.4 |

| Product | Methyl N-(2-fluoroethyl)carbamate | -22.1 |

Note: The values in this table are hypothetical and serve only to illustrate the kind of data a DFT study would produce. They are not actual calculated values for the reaction of this compound.

Applications of 2 Fluoroethyl Isocyanate in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecular Architectures

The reactivity of the isocyanate group makes 2-fluoroethyl isocyanate a versatile building block for constructing complex organic molecules. It readily participates in reactions with a wide range of nucleophiles, enabling the synthesis of diverse fluorinated compounds, nitrogen-containing heterocycles, and functionalized biomolecules.

Precursor in the Synthesis of Fluorinated Organic Compounds

This compound serves as a key precursor in the synthesis of various fluorinated organic compounds, most notably fluorinated carbamates. The isocyanate group reacts efficiently with alcohols to form stable carbamate (B1207046) linkages. nih.gov This reaction is a straightforward method for introducing the fluoroethyl moiety into a molecule. The resulting fluorinated carbamates are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. The synthesis of primary carbamates from alcohols using chlorosulfonyl isocyanate provides a safe and effective alternative method. nih.gov

The general reaction for the formation of a fluorinated carbamate from this compound and an alcohol is depicted below:

FCH₂CH₂NCO + R-OH → FCH₂CH₂NHCOOR

This reaction is often carried out under mild conditions and can be catalyzed by various bases. The versatility of this reaction allows for the synthesis of a wide array of fluorinated carbamates by simply varying the alcohol reactant.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. clockss.org this compound can be employed in the construction of these important ring systems. rsc.org The isocyanate group can react with various difunctional or polyfunctional molecules to initiate cyclization cascades, leading to the formation of heterocyclic structures. rsc.org

For instance, the reaction of this compound with a molecule containing both an amine and a hydroxyl group can lead to the formation of cyclic urethanes or ureas, depending on the reaction conditions and the nature of the substrate. These reactions often proceed through an initial nucleophilic attack on the isocyanate carbon, followed by an intramolecular cyclization step. The presence of the fluoroethyl group can influence the reactivity and regioselectivity of these cyclization reactions. The development of new methods for the synthesis of nitrogen-containing heterocycles is an active area of research. clockss.org

Functionalization of Peptides and Biomolecules in Synthetic Strategies

The modification of peptides and other biomolecules with fluorine-containing groups is a powerful strategy for enhancing their biological activity, stability, and pharmacokinetic properties. This compound provides a means to achieve this functionalization. The isocyanate group can react with nucleophilic side chains of amino acid residues in peptides, such as the amine group of lysine (B10760008) or the hydroxyl group of serine and threonine. researchgate.net

This reaction, known as carbamoylation, results in the covalent attachment of the fluoroethyl group to the peptide backbone or side chains. researchgate.net The resulting modified peptides can exhibit altered conformations, improved resistance to enzymatic degradation, and enhanced binding affinity for their biological targets. The use of isocyanates derived from amino acids is also a well-established method for the synthesis of urea (B33335) peptidomimetics. nih.gov

Integration into Polymer Chemistry for Tailored Material Properties

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. researchgate.netpageplace.de this compound is a valuable monomer for the synthesis of such high-performance fluorinated polymers.

Synthesis of Polyurethanes and Elastomers

Polyurethanes are a versatile class of polymers with a wide range of applications, from rigid foams to flexible elastomers. mdpi.comyoutube.com They are typically synthesized through the polyaddition reaction of diisocyanates and polyols. youtube.comnih.gov By using this compound or diisocyanates derived from it, fluorinated polyurethanes (FPUs) can be prepared. researchgate.netmdpi.com

The incorporation of the fluoroethyl group into the polyurethane backbone can lead to several desirable properties. researchgate.netmdpi.com These include:

Low Glass Transition Temperature: Some FPUs exhibit very low glass transition temperatures, making them suitable for low-temperature applications. mdpi.com

Enhanced Hydrophobicity: The presence of fluorine atoms leads to surfaces with high water contact angles, resulting in excellent water repellency. mdpi.com

Tailored Mechanical Properties: The properties of FPUs, such as hardness and flexibility, can be tuned by adjusting the type and ratio of isocyanates and polyols used in the synthesis. youtube.com

| Property | Observation in Fluorinated Polyurethanes |

| Glass Transition Temperature | Can be as low as -139 °C. mdpi.com |

| Decomposition Onset Temperature | Ranges from 247–330 °C. mdpi.com |

| Surface Wettability | Contact angles higher than 100°, indicating pronounced hydrophobicity. mdpi.com |

Development of Fluorine-Containing Polymer Backbones for Enhanced Chemical and Thermal Stability

The high strength of the carbon-fluorine bond contributes to the exceptional chemical and thermal stability of fluoropolymers. mdpi.comwikipedia.org By incorporating this compound into polymer backbones, materials with improved resistance to harsh chemical environments and high temperatures can be developed. researchgate.netpageplace.de

The fluorine atoms shield the polymer chain from chemical attack and prevent degradation at elevated temperatures. This makes fluorine-containing polymers suitable for demanding applications in aerospace, automotive, and chemical processing industries. pageplace.de The introduction of fluorinated fragments into a macromolecule can also impart good low-temperature performance in addition to high hydro- and oleophobicity. mdpi.com

Impact of Isocyanate Structure on Polyurethane Performance and Self-Healing Characteristics

Systematic studies on common diisocyanates reveal clear structure-property relationships. mdpi.comnih.govresearchgate.net Aromatic isocyanates like 4,4′-methylene diphenyl diisocyanate (MDI) and tolylene-2,4-diisocyanate (TDI) generally produce more rigid and strong polyurethanes due to the inflexible nature of the aromatic rings. nih.govyoutube.com Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), typically yield more flexible materials with better light stability. youtube.com

The degree of hydrogen bonding between the urethane (B1682113) and urea groups in the hard segments is a key factor. mdpi.com Isocyanates with higher symmetry tend to facilitate stronger hydrogen bonding, leading to better-defined microphase separation and improved mechanical properties. mdpi.comnih.gov For instance, MDI-based PUs exhibit a high hydrogen bonding index and, consequently, high tensile strength. mdpi.comnih.govresearchgate.net

Self-healing in polyurethanes is often predicated on reversible bonds within the polymer network. The structure of the isocyanate influences the mobility of polymer chains and the dynamics of these reversible interactions. Research has shown that IPDI-based polyurethanes exhibit excellent self-healing performance, recovering a high percentage of their original tensile strength after damage. mdpi.comnih.govresearchgate.net PUs based on dicyclohexylmethane-4,4′-diisocyanate (HMDI) also show notable scratch-healing abilities. mdpi.comnih.gov

While specific research on polyurethanes synthesized from the monofunctional This compound is not detailed in the provided results, its structural characteristics allow for informed predictions. As an aliphatic isocyanate, it would likely contribute to flexibility. youtube.com The presence of the highly electronegative fluorine atom is significant. Fluorination is known to alter the properties of polyurethanes by promoting microphase separation and increasing hydrophobicity. nih.gov The introduction of fluorine can disrupt intermolecular interactions through plasticization effects of the fluorinated side chains, which could lead to a decrease in tensile strength but a significant increase in elongation at break. nih.gov Furthermore, the fluorine atom can influence the strength of hydrogen bonds, a critical factor for both mechanical performance and the intrinsic self-healing capability of the material.

Interactive Data Table: Impact of Isocyanate Structure on Polyurethane Properties

| Isocyanate | Type | Key Structural Feature | Resulting Polyurethane Performance Highlight | Self-Healing Characteristic |

|---|---|---|---|---|

| MDI | Aromatic | High symmetry, rigid | High tensile strength (23.4 MPa), distinct phase separation. mdpi.comnih.gov | Not highlighted for self-healing in these studies. |

| TDI | Aromatic | Rigid | Good mechanical properties, lower phase separation. nih.gov | Not highlighted for self-healing in these studies. |

| HDI | Aliphatic | Flexible, symmetric | High hardness and modulus, good crystallinity. mdpi.com | Not highlighted for self-healing in these studies. |

| IPDI | Aliphatic | Asymmetric, cyclic | High tensile strength (23.1 MPa) and high elongation. mdpi.com | Good self-healing; 88.7% tensile strength recovery. mdpi.comnih.gov |

| HMDI | Alicyclic | Flexible | Excellent adhesion and scratch healing ability. mdpi.comnih.gov | Excellent scratch healing. mdpi.comnih.gov |

| This compound | Aliphatic (Fluorinated) | Flexible, contains electronegative fluorine atom | Predicted: Increased flexibility, hydrophobicity, and modified hydrogen bonding. nih.govyoutube.com | Predicted: Healing characteristics would be influenced by altered hydrogen bond dynamics. |

Precursor for Specialized Chemical Agents

Isocyanates are valuable and highly reactive intermediates used in the synthesis of a wide array of specialized chemical products, including agrochemicals and functional materials. beilstein-journals.orggoogle.com The N=C=O functional group is a versatile building block, readily reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. beilstein-journals.org

Synthesis of Agrochemical Intermediates (e.g., Herbicides, Insecticides, Fungicides)

The introduction of fluorine into active molecules is a widely used strategy in the agrochemical industry to enhance the efficacy and metabolic stability of pesticides. researchgate.net Fluorinated functional groups can improve a molecule's binding affinity to its biological target, increase its lipophilicity for better absorption through plant cuticles or insect exoskeletons, and block pathways of metabolic degradation. researchgate.netnih.gov

This compound serves as a key building block for incorporating a fluoroethyl moiety into the structure of a potential agrochemical. This is particularly relevant as many modern pesticides are complex molecules built from several key intermediates. For example, many successful fungicides and herbicides contain urea or carbamate linkages, which are directly formed by the reaction of an isocyanate. asianpubs.org

The synthesis of sorafenib, an anticancer drug that contains a diaryl urea structure, illustrates a common industrial strategy where an amine is reacted with an isocyanate. asianpubs.org A similar approach can be envisioned for creating novel agrochemicals, where This compound could be reacted with a variety of amine- or alcohol-containing heterocyclic or aromatic intermediates to produce a library of candidate compounds for screening. The synthesis of new fluorinated hydroquinazoline derivatives with antifungal activity, for instance, has involved reactions with isothiocyanates, a related functional group. nih.gov This highlights the utility of such reactive intermediates in building complex, biologically active molecules.

Development of Fluoroalkyl Silane (B1218182) Derivatives

Fluoroalkyl silanes are a class of compounds used to create low-surface-energy coatings, imparting properties such as water and oil repellency. This compound is a direct precursor for synthesizing specific types of these materials.

A primary method for creating these derivatives involves the reaction of an isocyanate with an amine-terminated silane. This reaction forms a stable urea linkage, covalently bonding the fluoroalkyl group to the silane. Specifically, This compound can be reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to produce a fluoroalkyl silane derivative with a terminal triethoxysilyl group. researchgate.net This terminal group can then undergo hydrolysis and condensation to bond to surfaces, creating a durable, low-energy coating.

The general reaction is as follows: An isocyanate-terminated fluoroalkyl compound (like This compound ) reacts with an amine-terminated silane to form a urea-linked fluoroalkyl silane. This process is a straightforward and efficient method for creating these valuable surface-modifying agents.

Interactive Data Table: Synthesis of Fluoroalkyl Silane Urea Derivative

| Reactant 1 | Reactant 2 | Linkage Formed | Product Class |

|---|---|---|---|

| This compound | Amine-Terminated Silane (e.g., (3-aminopropyl)triethoxysilane) | Urea | Fluoroalkyl Silane Urea |

| Isocyanate-Terminated Silane | Fluoroalkyl-Terminated Amine | Urea | Fluoroalkyl Silane Urea |

Derivatives and Analogues of 2 Fluoroethyl Isocyanate in Research

Synthesis and Reactivity of Chiral Fluoroalkanoyl Isocyanates

The synthesis of chiral fluoroalkanoyl isocyanates has been a subject of interest due to their potential as chiral derivatizing agents and as precursors for complex molecules. A notable example is the synthesis of (S)-2-chloro-2-fluoroethanoyl isocyanate, a chiral analogue of trichloroacetyl isocyanate. This compound has been prepared and has demonstrated high reactivity, readily undergoing reactions with various secondary chiral alcohols to form carbamate (B1207046) diastereomers. nih.gov This rapid reaction makes it a useful tool for the nuclear magnetic resonance (NMR) investigation of chiral alcohols by blocking the hydroxyl group. nih.gov

The reactivity of these chiral fluoroalkanoyl isocyanates is largely dictated by the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols. The presence of fluorine atoms in the acyl group can further influence the reactivity through inductive effects. The stereochemistry of the resulting carbamates can be correlated with their 1H NMR spectra, providing insights into the spatial structure of the molecules. nih.gov Spectroscopic and crystallographic data of these derivatives often reveal a predominant planar conformation of the central part of the molecule. nih.gov Due to their accessibility and high reactivity, chiral fluoroalkanoyl isocyanates like (S)-2-chloro-2-fluoroethanoyl isocyanate are considered valuable alternatives to other derivatizing agents, offering additional information on a compound's three-dimensional structure. nih.gov

Fluoroethyl-Containing Nitrosourea (B86855) Analogues: Synthetic Routes and Chemical Behavior

Fluoroethyl-containing nitrosourea analogues have been synthesized and investigated for their potential as anticancer agents. These compounds are designed to act as alkylating agents, targeting the DNA of cancer cells.

Synthetic Routes

A key synthetic route to water-soluble (2-fluoroethyl)nitrosoureas involves the use of an activated carbamate, such as 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate. nih.gov This intermediate can then be reacted with various amino-containing molecules to yield the desired nitrosourea derivatives. For example, this method has been successfully employed to synthesize (2-fluoroethyl)nitrosoureas from 2-aminoethanol, (1α, 2β, 3α)-2-amino-1,3-cyclohexanediol, cis-2-hydroxycyclohexanol, and 2-amino-2-deoxy-D-glucose. nih.gov

An alternative approach for preparing essentially water-insoluble nitrosoureas utilizes 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate. nih.gov This carbamate is used to prepare the corresponding urea (B33335), which is then nitrosated to yield the final product, such as N-(2,6-dioxo-3-piperidinyl)-N'-(2-fluoroethyl)-N'-nitrosourea. nih.gov

| Precursor Amino Compound | Resulting Fluoroethyl-Nitrosourea Derivative |

| 2-Aminoethanol | N-(2-Hydroxyethyl)-N'-(2-fluoroethyl)-N'-nitrosourea |

| (1α, 2β, 3α)-2-Amino-1,3-cyclohexanediol | N-((1α, 2β, 3α)-2,4-Dihydroxycyclohexyl)-N'-(2-fluoroethyl)-N'-nitrosourea |

| cis-2-Hydroxycyclohexanol | N-(cis-2-Hydroxycyclohexyl)-N'-(2-fluoroethyl)-N'-nitrosourea |

| 2-Amino-2-deoxy-D-glucose | N-(2-Deoxy-D-glucopyranos-2-yl)-N'-(2-fluoroethyl)-N'-nitrosourea |

| 3-Aminopiperidine-2,6-dione | N-(2,6-Dioxo-3-piperidinyl)-N'-(2-fluoroethyl)-N'-nitrosourea |

Chemical Behavior

The chemical behavior of fluoroethyl-containing nitrosoureas is central to their biological activity. These compounds are known to decompose under physiological conditions to generate a 2-fluoroethyldiazonium ion, which is a reactive electrophile. The primary mechanism of action involves the alkylation of nucleic acids, particularly the O6 position of guanine (B1146940) in DNA. nih.gov

The formation of O6-(2-fluoroethyl)guanine has been demonstrated in DNA reacted with N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea. nih.gov This initial alkylation event is believed to be a crucial first step in a proposed mechanism leading to DNA cross-linking. The O6-(2-fluoroethyl)guanosine adduct can undergo an intramolecular rearrangement to form N1-(2-hydroxyethyl)guanosine. nih.gov This rearrangement is a key step that facilitates a secondary reaction, ultimately resulting in the formation of a DNA cross-link, such as 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane. nih.gov This DNA cross-linking activity is thought to be responsible for the cytotoxic effects of these compounds.

Structural Modifications and Their Influence on Reactivity and Synthetic Utility

The reactivity and synthetic utility of derivatives of 2-fluoroethyl isocyanate can be significantly altered through structural modifications. The isocyanate group (-NCO) is inherently reactive towards a variety of nucleophiles, with the general order of reactivity being primary amines > primary alcohols > secondary amines. researchgate.net

Introducing different functional groups to the molecule can modulate this reactivity. For instance, the presence of electron-withdrawing groups near the isocyanate moiety can increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

The structure of the alkyl chain also plays a role. For example, in a,ß-unsaturated carbonyl compounds, which share some reactive principles with isocyanates, several structural features influence reactivity:

Acetylenic-substituted derivatives are generally more reactive than their olefinic counterparts. nih.gov

Terminal vinyl-substituted derivatives exhibit higher reactivity than internal vinylene-substituted ones. nih.gov

Methyl substitution on the vinyl carbon atoms tends to diminish reactivity, with a more significant reduction observed when the methyl group is farther from the carbonyl group. nih.gov

These principles can be extrapolated to the design of this compound derivatives for specific synthetic applications. By carefully selecting substituents, the reactivity of the isocyanate can be fine-tuned to favor certain reactions or to be compatible with other functional groups within a molecule. This allows for the creation of a diverse range of compounds with tailored properties for use in medicinal chemistry and materials science. wmich.edu

Imidazotetrazine Analogues Incorporating 2-Fluoroethyl Moieties

Researchers have explored the incorporation of 2-fluoroethyl moieties into imidazotetrazine structures in an effort to develop novel therapeutic agents. The imidazotetrazine scaffold itself is a key component of the approved anticancer drug temozolomide. A primary strategy in designing new analogues is to create compounds that can overcome mechanisms of drug resistance.

One such analogue is a 3-(2-fluoroethyl)-imidazotetrazine derivative of mitozolomide. This compound has been the subject of preclinical studies. The rationale behind introducing a 2-fluoroethyl group is to generate a different DNA-alkylating species compared to the methyl diazonium ion produced by temozolomide. This could potentially circumvent resistance mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

Advanced Analytical and Spectroscopic Characterization Techniques in 2 Fluoroethyl Isocyanate Research

Spectroscopic Methods for Monitoring Reaction Progress and Intermediate Detection

Real-time monitoring of chemical reactions involving 2-Fluoroethyl isocyanate is crucial for understanding reaction kinetics, optimizing conditions, and identifying transient intermediates. Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) sampling, is a primary tool for this purpose. researchgate.net

The key to this monitoring is the strong and characteristic absorption band of the isocyanate (–N=C=O) functional group, which appears in a region of the infrared spectrum that is typically free from other common vibrational modes. researchgate.netresearchgate.net This distinct peak allows for precise tracking of the isocyanate's consumption throughout a reaction.

Detailed Research Findings:

In a typical reaction, such as the formation of a urethane (B1682113) by reacting this compound with an alcohol, the progress can be monitored by observing the decrease in the intensity of the –N=C=O stretching vibration band. This peak is consistently found around 2270 cm⁻¹. researchgate.netresearchgate.net As the reaction proceeds, this peak diminishes, while new peaks corresponding to the formation of the urethane linkage (e.g., C=O stretching of the carbamate) appear. In-situ FTIR spectroscopy allows for the collection of spectra at regular intervals without disturbing the reaction mixture, providing a clear kinetic profile. researchgate.net This technique is powerful for studying reaction rates under various catalytic conditions. researchgate.net

Below is a data table illustrating the characteristic FTIR absorption frequencies used to monitor the reaction of this compound.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Isocyanate (–N=C=O) | Asymmetric Stretch | ~2270 | Decreases in intensity |

| Urethane (–NH–C=O) | C=O Stretch | ~1700-1730 | Increases in intensity |

| O-H (Alcohol) | Stretch | ~3300-3500 | Decreases in intensity |

| N-H (Urethane) | Stretch | ~3300-3400 | Increases in intensity |

This interactive table provides a summary of key FTIR peaks for monitoring reactions.

Chromatographic Techniques for Product Analysis and Purification

Chromatography is essential for separating the final products from unreacted this compound, reagents, and any side products, as well as for quantifying the purity of the isolated compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

Due to the reactivity of the isocyanate group, direct analysis can be challenging. A common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily detectable derivative. scilit.com For instance, reacting this compound with a reagent like 1-(2-methoxyphenyl)piperazine (B120316) yields a stable urea (B33335) derivative that can be readily analyzed by HPLC with UV or mass spectrometry detection. scilit.com

Detailed Research Findings:

For the analysis of a reaction mixture containing a derivative of this compound, a reverse-phase HPLC method is often developed. The separation is typically achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. epa.gov This allows for the separation of the polar starting materials from the more nonpolar product. For purification, preparative HPLC can be employed using similar conditions on a larger scale. In cases where the products are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for both separation and identification. Liquid-liquid extraction is another viable purification strategy to remove the isocyanate from a reaction mixture, for example, by using a solvent system like 2-methyltetrahydrofuran (B130290) and water. nih.gov

The following table shows an example of HPLC retention data for the analysis of a hypothetical reaction product.

| Compound | Retention Time (minutes) | Detection Wavelength (nm) |

| This compound Derivative | 8.5 | 242 |

| Starting Alcohol | 3.2 | 210 |

| Unreacted Derivatizing Agent | 4.1 | 242 |

This interactive table illustrates typical retention times in an HPLC analysis.

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry in Elucidating Complex Derivatives

While chromatography confirms purity, the definitive structural elucidation of novel this compound derivatives requires advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Detailed Research Findings:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a new derivative, which allows for the determination of its elemental composition with high confidence. Tandem mass spectrometry (MS/MS) is used to fragment the molecule. researchgate.net The resulting fragmentation pattern provides critical information about the connectivity of the atoms and confirms the presence of specific structural motifs, such as the fluoroethyl group and the newly formed bond (e.g., urethane or urea linkage).

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination in solution.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The fluorine atom in the 2-fluoroethyl group causes characteristic splitting patterns in the signals of the adjacent methylene (B1212753) protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon attached to the fluorine will have its resonance significantly influenced by the fluorine atom.

¹⁹F NMR: This is particularly important for fluorinated compounds. It provides a direct way to confirm the presence and chemical environment of the fluorine atom.

2D NMR Techniques: When the structure is complex, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the complete bonding framework of the molecule, connecting protons to the carbons they are attached to and to carbons that are two or three bonds away. researchgate.net

This combined workflow of MS and multi-dimensional NMR allows for the complete and unambiguous structural characterization of even complex molecules derived from this compound. researchgate.net

The table below presents hypothetical NMR data for a simple urethane derivative, ethyl N-(2-fluoroethyl)carbamate.

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | F-CH₂- | 4.55 | dt | J(H,F) = 47, J(H,H) = 4.5 |

| ¹H | -CH₂-NH- | 3.50 | dt | J(H,H) = 4.5, J(H,H) = 5.5 |

| ¹H | -NH- | 5.20 | t | J(H,H) = 5.5 |

| ¹H | O-CH₂- | 4.10 | q | J(H,H) = 7.1 |

| ¹H | -CH₃ | 1.25 | t | J(H,H) = 7.1 |

| ¹⁹F | F-CH₂- | -225.0 | t | J(F,H) = 47 |

| ¹³C | F-CH₂- | 81.5 | d | J(C,F) = 170 |

| ¹³C | -CH₂-NH- | 42.0 | d | J(C,F) = 20 |

| ¹³C | C=O | 157.0 | s | - |

| ¹³C | O-CH₂- | 61.0 | s | - |

| ¹³C | -CH₃ | 14.5 | s | - |

This interactive table provides an example of expected NMR shifts and couplings for a derivative of this compound.

Future Directions and Emerging Research Avenues in 2 Fluoroethyl Isocyanate Chemistry

Sustainable Synthesis Strategies for Fluorinated Isocyanates

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of fluorinated isocyanates like 2-fluoroethyl isocyanate. patsnap.com The primary driver for this shift is the need to move away from hazardous reagents, most notably phosgene (B1210022), which has been the cornerstone of isocyanate production for decades. google.comnwo.nlmonash.edu The high toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct present significant environmental and safety challenges. nwo.nlresearchgate.net

Phosgene-Free Routes: A major focus of research is the development of phosgene-free synthetic routes. nwo.nlmonash.edu One of the most promising alternatives involves the use of carbon dioxide (CO2) as a C1 building block. scholaris.canih.govresearchgate.net This approach aligns with green chemistry principles by utilizing a renewable and non-toxic feedstock. scholaris.ca The direct reaction of amines with CO2 to form carbamic acids, followed by dehydration, can yield isocyanates. scholaris.ca While this has been demonstrated for various amines, its application to fluorinated amines like 2-fluoroethylamine for the synthesis of this compound is a key area for future exploration.

Another sustainable strategy is the Curtius rearrangement , which can be performed under phosgene-free conditions. acs.org This method involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate. acs.org The development of efficient and safe methods for generating the necessary fluorinated acyl azides is crucial for this route's viability.

Flow Chemistry: The adoption of continuous flow technology offers significant advantages for isocyanate synthesis. acs.orgrsc.orgrsc.orggoogle.com Flow reactors provide enhanced safety by minimizing the volume of hazardous intermediates at any given time, improved process control, and easier scalability. acs.orgrsc.orggoogle.com This is particularly relevant for managing the risks associated with potentially unstable or toxic reactants and products. rsc.orgrsc.org The synthesis of isocyanates from renewable carboxylic acids has been successfully demonstrated using flow chemistry, highlighting its potential for producing this compound from bio-based precursors. acs.org

Alternative Reagents: Research is also exploring other non-phosgene reagents. The oxidative carbonylation of amines using carbon monoxide is one such avenue. acs.org Another approach involves the use of dimethyl carbonate or urea (B33335) as carbonyl sources. acs.org The success of these methods for producing this compound will depend on the development of highly efficient and selective catalysts that are compatible with fluorinated substrates. nwo.nl

Table 1: Comparison of Isocyanate Synthesis Methods

| Method | Reagents | Advantages | Challenges |

| Phosgene Route | Amine, Phosgene | Well-established, high yield | Highly toxic reagent, corrosive byproduct (HCl) |

| CO2-based Route | Amine, CO2, Dehydrating agent | Uses renewable feedstock, non-toxic | Requires efficient dehydration, catalyst development |

| Curtius Rearrangement | Carboxylic acid derivative | Phosgene-free | Use of potentially explosive azides |

| Flow Chemistry | Various (can be adapted for different routes) | Enhanced safety, scalability, process control | Initial setup cost, optimization of flow conditions |

| Oxidative Carbonylation | Amine, Carbon Monoxide | Phosgene-free | Requires catalyst, CO is toxic |

Exploration of Novel Catalytic Systems for Isocyanate Transformations

The reactivity of the isocyanate group in this compound makes it a versatile precursor for a wide range of chemical transformations. The development of novel catalytic systems is essential for controlling the selectivity and efficiency of these reactions.

Catalysis for Synthesis: As mentioned, catalysis plays a critical role in the development of sustainable synthetic routes. For phosgene-free methods, catalysts are needed to facilitate the reaction of amines with alternative carbonyl sources. nwo.nl For instance, palladium-based catalysts have been investigated for the reductive carbonylation of nitroaromatics to produce isocyanates. nwo.nl The challenge lies in developing catalysts that are not only active and selective but also robust and recyclable to ensure economic viability. nwo.nl

Catalysis for Derivatization: Beyond its synthesis, catalysts are crucial for the subsequent reactions of this compound. For example, in the formation of polyurethanes, catalysts are used to control the reaction between the isocyanate and polyol components. mdpi.com The development of catalysts that can differentiate between isocyanate groups of varying reactivity, as seen in diisocyanates, is an active area of research and could be relevant for creating well-defined polymers from this compound-containing monomers. mdpi.com

Biocatalysis and Bio-inspired Catalysis: An emerging area is the use of enzymes or bio-inspired catalysts for isocyanate transformations. While challenging due to the reactivity of the isocyanate group, biocatalysis could offer highly selective and environmentally benign routes to valuable chiral derivatives of this compound. This aligns with the broader trend of using biocatalysis in chemical synthesis. wikipedia.org

Design of Next-Generation Fluorinated Isocyanate-Derived Materials with Advanced Functionalities

The incorporation of this compound into polymers and other materials can impart desirable properties due to the unique characteristics of the fluorine atom, such as high thermal stability, chemical resistance, and hydrophobicity.

Non-Isocyanate Polyurethanes (NIPUs): While seemingly contradictory, the drive for sustainability has also led to the development of non-isocyanate polyurethanes (NIPUs). ulprospector.comresearchgate.netresearchgate.net These materials are synthesized without the use of isocyanate monomers, for example, through the reaction of cyclic carbonates with amines. researchgate.netresearchgate.net The knowledge gained from studying this compound can inform the design of fluorinated NIPUs, potentially offering the benefits of fluorine incorporation without the hazards associated with isocyanate handling.

Smart and Functional Materials: There is growing interest in creating "smart" materials that respond to external stimuli. The unique electronic properties of the C-F bond could be leveraged to create fluorinated polymers derived from this compound with tunable optical or electronic properties. Furthermore, the development of recyclable and biodegradable isocyanate-based products is a key focus for creating a more circular economy for these materials. patsnap.com

Table 2: Potential Applications of this compound-Derived Materials

| Material Type | Potential Properties | Potential Applications |

| Fluorinated Polyurethanes | High thermal stability, chemical resistance, hydrophobicity | Coatings, sealants, biomedical devices, high-performance foams |

| Fluorinated NIPUs | Similar to fluorinated PUs, potentially safer synthesis | Similar to fluorinated PUs, with a focus on "green" applications |

| Smart Polymers | Stimuli-responsive, tunable electronic/optical properties | Sensors, actuators, drug delivery systems |

| Recyclable Polymers | Designed for chemical or mechanical recycling | Sustainable alternatives in various sectors |

Interdisciplinary Research at the Interface of Fluorine Chemistry and Advanced Synthetic Methodologies

The future advancement of this compound chemistry will heavily rely on the convergence of fluorine chemistry with other scientific and technological fields.

Computational Chemistry: The use of computational modeling can accelerate the design of new catalysts and materials. Density functional theory (DFT) and other computational methods can provide insights into reaction mechanisms, predict the properties of novel fluorinated compounds, and guide experimental efforts.

Bioconjugation: The reactivity of the isocyanate group makes it a candidate for bioconjugation reactions, which involve the labeling of biomolecules such as proteins. wikipedia.org While other functional groups are more commonly used, the unique properties of a fluorinated tag could be advantageous in certain applications. Research in this area could lead to new tools for chemical biology and medical diagnostics. wikipedia.org

Materials Science and Engineering: Close collaboration between chemists and materials scientists is essential for translating the unique properties of this compound into functional materials. This includes not only the synthesis of new polymers but also their characterization and processing into useful forms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoroethyl isocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves phosgenation of 2-fluoroethylamine or carbamoylation using triphosgene under controlled anhydrous conditions. Key parameters include temperature (maintained below 0°C to prevent side reactions), solvent choice (e.g., dichloromethane for inertness), and stoichiometric ratios. Purification via fractional distillation under reduced pressure is critical to isolate the isocyanate from byproducts like urea derivatives. Monitoring via FT-IR for the characteristic NCO stretch (~2270 cm⁻¹) confirms functional group integrity .

Q. How can researchers characterize the thermal stability of this compound, and what degradation products are formed under pyrolysis?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures. Pyrolysis studies in a closed reactor (e.g., at 300–500°C) followed by GC-MS analysis reveal degradation products such as hydrogen fluoride (HF), carbon dioxide, and fluoroethylamine. Kinetic modeling (e.g., Arrhenius plots) quantifies decomposition rates, while sensitivity analysis identifies dominant reaction pathways .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates and quantifies impurities like residual amines or urea derivatives. For volatile contaminants, gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred. Internal standards (e.g., deuterated analogs) improve accuracy. Method validation should include linearity, limit of detection (LOD < 0.1 µg/mL), and precision (RSD < 5%) .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic additions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the isocyanate group, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative kinetic studies using stopped-flow spectroscopy or in-situ FT-IR track reaction rates. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states, correlating Hammett σ constants with rate enhancements .

Q. What contradictions exist in reported kinetic data for this compound polymerization, and how can they be resolved?

- Methodological Answer : Discrepancies arise from differing initiation mechanisms (e.g., anionic vs. radical) and solvent polarity effects. Resolve via systematic reproducibility studies: (1) Control moisture levels (<50 ppm) using molecular sieves; (2) Compare polymerization rates in polar (THF) vs. non-polar (toluene) solvents using gel permeation chromatography (GPC) for molecular weight distribution analysis; (3) Apply Bayesian statistics to reconcile conflicting Arrhenius parameters from literature .

Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis pathways in aqueous environments (e.g., predicting HF release). Quantitative structure-activity relationship (QSAR) models estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms) based on descriptors like logP and electrophilicity indices. Validate predictions against experimental bioassay data from in vitro cytotoxicity assays (e.g., using human lung epithelial cells) .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate mechanistic pathways in this compound reactions with biomolecules?

- Methodological Answer : Synthesize ¹³C-labeled isocyanate (via K¹³CNO precursor) and track adduct formation with amino acids (e.g., lysine) using NMR (¹H-¹³C HSQC) or LC-MS/MS. Isotopic enrichment ratios identify preferred reaction sites (e.g., N-terminal vs. ε-amino groups). Competitive labeling experiments with ¹⁵N-ethylamine quantify kinetic vs. thermodynamic control in urea formation .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing factorial experiments involving this compound in polymer formulations?

- Methodological Answer : Apply response surface methodology (RSM) to optimize variables like monomer ratio (epoxy/isocyanate) and flexibilizer concentration. ANOVA identifies significant interactions (e.g., p < 0.05 for Factor A × Factor B). Partial least squares (PLS) regression correlates FT-IR spectral data with mechanical properties (e.g., impact strength). Report uncertainties via Monte Carlo simulations .

Q. How should researchers address discrepancies between experimental and simulated combustion profiles of this compound?

- Methodological Answer : Refine kinetic mechanisms by integrating experimental pyrolysis data (e.g., species profiles from shock tube studies) into CHEMKIN simulations. Sensitivity analysis prioritizes rate constants requiring reevaluation (e.g., H-abstraction vs. NCO dissociation). Cross-validate with laser-induced fluorescence (LIF) measurements of intermediate radicals (e.g., CN, NH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products